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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

genomic epidemiology to track the dissemination of Staphylococcus aureus Sequence Type 93

(ST93), a virulent and predominant community-associated methicillin-resistant S. aureus (CA-

MRSA) clone in Australia.

Introduction to ST93 Genomic Epidemiology
Staphylococcus aureus ST93 has emerged as a significant public health concern, particularly

in Australia, where it is a leading cause of community-associated MRSA infections.[1][2]

Genomic epidemiology offers powerful tools to understand the evolution, transmission

dynamics, and virulence of this clone. By analyzing the complete genetic makeup of ST93

isolates, researchers can reconstruct its evolutionary history, identify transmission clusters, and

uncover genetic determinants associated with its virulence and antibiotic resistance. This

information is crucial for informing public health interventions, infection control strategies, and

the development of new therapeutics.

Key Genomic Features of S. aureus ST93
Genomic analyses have revealed key features of the ST93 lineage, providing insights into its

evolutionary trajectory and genetic makeup.
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Genomic Feature Finding Reference

Lineage Origin

Emerged from a methicillin-

susceptible progenitor in

remote Northern Australia.

[1]

Methicillin Resistance

Acquired the staphylococcal

cassette chromosome mec

(SCCmec) IVa on multiple

occasions.

[1]

Evolutionary History

A highly recombinant genome

with portions derived from an

early diverging S. aureus

population.

[1]

Dissemination

Spread to Australia's east

coast by the year 2000, with

subsequent sporadic and non-

sustained introductions to

other regions like the United

Kingdom.

[1][2]

Associated Populations

Clonal expansion has been

observed within Pacific

Islander populations in New

Zealand, who experience

similar disadvantages to

Australian Indigenous

populations.

[1]

Experimental and Analytical Workflow
The genomic epidemiological investigation of S. aureus ST93 involves a multi-step process

from sample collection to data interpretation. The following diagram illustrates a typical

workflow.
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Genomic epidemiology workflow for ST93.

Experimental Protocols
Protocol 1: Genomic DNA Extraction from S. aureus
This protocol describes the isolation of high-quality genomic DNA (gDNA) from S. aureus

cultures, suitable for whole-genome sequencing.

Materials:

S. aureus culture grown overnight in Brain Heart Infusion (BHI) broth.

Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100, 20 mg/ml lysozyme.

RNase A (10 mg/ml).

Proteinase K (20 mg/ml).

Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
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Chloroform:Isoamyl Alcohol (24:1).

3 M Sodium Acetate (pH 5.2).

100% Ethanol (ice-cold).

70% Ethanol (ice-cold).

Nuclease-free water.

Microcentrifuge and tubes.

Procedure:

Pellet 1.5 ml of overnight S. aureus culture by centrifugation at 12,000 x g for 2 minutes.

Resuspend the pellet in 180 µl of lysis buffer.

Incubate at 37°C for 30 minutes.

Add 25 µl of Proteinase K and 5 µl of RNase A. Incubate at 56°C for 30 minutes.

Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.

Centrifuge at 12,000 x g for 5 minutes.

Transfer the upper aqueous phase to a new tube.

Repeat the phenol:chloroform:isoamyl alcohol extraction.

Add an equal volume of chloroform:isoamyl alcohol and vortex for 30 seconds.

Centrifuge at 12,000 x g for 5 minutes.

Transfer the upper aqueous phase to a new tube.

Add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.

Incubate at -20°C for at least 1 hour to precipitate the DNA.
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Centrifuge at 12,000 x g for 15 minutes at 4°C.

Discard the supernatant and wash the pellet with 500 µl of ice-cold 70% ethanol.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Air-dry the pellet for 10-15 minutes.

Resuspend the DNA in 50-100 µl of nuclease-free water.

Quantify the DNA using a Qubit fluorometer and assess purity using a NanoDrop

spectrophotometer.

Protocol 2: Illumina Library Preparation
This protocol outlines the preparation of sequencing libraries from extracted S. aureus gDNA

using the Illumina DNA Prep kit.[3][4]

Materials:

Illumina DNA Prep (formerly Nextera DNA Flex) Library Prep Kit.

Purified S. aureus gDNA (100-500 ng).

Magnetic stand.

Thermal cycler.

Microcentrifuge and tubes.

Procedure:

Tagmentation:

Normalize the gDNA to the recommended concentration.

In a PCR tube, combine the normalized gDNA with the Tagmentation Master Mix.
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Incubate in a thermal cycler according to the manufacturer's instructions to allow for

simultaneous fragmentation and adapter ligation.

Post-Tagmentation Cleanup:

Add the Tagmentation Stop Buffer to halt the reaction.

Perform a bead-based cleanup to remove the tagmentation enzymes and select for the

desired fragment size.

PCR Amplification:

Amplify the tagmented DNA using a limited-cycle PCR to add the index sequences and

generate sufficient material for sequencing.

Use the appropriate i5 and i7 index primers for multiplexing.

Library Cleanup and Normalization:

Perform a final bead-based cleanup to remove PCR reagents.

Normalize the library concentrations to ensure even representation in the sequencing run.

Library Pooling and Sequencing:

Pool the normalized libraries.

Sequence the pooled libraries on an Illumina platform (e.g., MiSeq, NextSeq) according to

the manufacturer's instructions.

Bioinformatic Analysis Protocols
Protocol 3: Read Quality Control, Mapping, and Variant
Calling
This protocol describes a typical bioinformatics pipeline for processing raw sequencing reads to

identify genetic variants.

Software:
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FastQC (for quality control).

Trimmomatic (for read trimming).

BWA-MEM (for read mapping).

SAMtools (for alignment manipulation).

Snippy or FreeBayes (for variant calling).[5]

Procedure:

Quality Control:

Assess the quality of the raw FASTQ files using FastQC.

fastqc *.fastq.gz

Read Trimming:

Trim low-quality bases and adapter sequences using Trimmomatic.

java -jar trimmomatic.jar PE -phred33 input_R1.fastq.gz input_R2.fastq.gz

output_paired_R1.fastq.gz output_unpaired_R1.fastq.gz output_paired_R2.fastq.gz

output_unpaired_R2.fastq.gz ILLUMINACLIP:adapters.fa:2:30:10 LEADING:3 TRAILING:3

SLIDINGWINDOW:4:15 MINLEN:36

Read Mapping:

Index the reference genome (e.g., a complete ST93 genome) using BWA.

bwa index reference.fasta

Align the trimmed reads to the reference genome using BWA-MEM.

bwa mem -t 4 reference.fasta output_paired_R1.fastq.gz output_paired_R2.fastq.gz >

aligned_reads.sam

Alignment Processing:
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Convert the SAM file to a sorted BAM file using SAMtools.

samtools view -bS aligned_reads.sam | samtools sort -o sorted_reads.bam

Index the sorted BAM file.

samtools index sorted_reads.bam

Variant Calling (using Snippy):

Run Snippy to call SNPs and indels.

snippy --cpus 4 --outdir snippy_output --ref reference.gbk --R1 output_paired_R1.fastq.gz

--R2 output_paired_R2.fastq.gz

Raw Sequencing Reads
(.fastq.gz)

FastQC
(Quality Assessment)

Trimmomatic
(Adapter & Quality Trimming)

BWA-MEM
(Read Alignment)

BWA Index
(Reference Genome)

SAMtools
(SAM to BAM conversion, sorting, indexing)

Variant Caller
(e.g., Snippy, FreeBayes)

Variant Call Format File
(.vcf)
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Variant calling workflow.

Protocol 4: Phylogenetic and Phylodynamic Analysis
This protocol outlines the steps for constructing a phylogenetic tree and inferring population

dynamics using BEAST.[6][7]

Software:

BEAUti (for setting up the BEAST XML file).

BEAST (for Bayesian phylogenetic analysis).

Tracer (for analyzing the output of BEAST).

FigTree (for visualizing trees).

Procedure:

Prepare the Input File:

Create a multi-FASTA alignment of the core genome SNPs from your ST93 isolates.

Create a tab-delimited file with isolate names and their collection dates.

Set up the Analysis in BEAUti:

Load the alignment file.

In the "Tips" tab, load the date file to calibrate the molecular clock.

In the "Sites" tab, select a suitable substitution model (e.g., GTR+G) and estimate base

frequencies.

In the "Clocks" tab, choose a clock model (e.g., Strict Clock or Relaxed Clock Log

Normal).
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In the "Trees" tab, select a tree prior that reflects the expected population dynamics (e.g.,

Coalescent Bayesian Skyline).

In the "Priors" tab, review and, if necessary, adjust the prior distributions for the model

parameters.

In the "MCMC" tab, set the chain length (e.g., 50,000,000) and the frequency of logging.

Generate the BEAST XML file.

Run BEAST:

Load the generated XML file into BEAST and run the analysis. This may take a significant

amount of time depending on the dataset size and MCMC chain length.

Analyze the Output:

Load the .log file into Tracer to check for convergence of the MCMC chains (Effective

Sample Size > 200 for all parameters) and to view the posterior distributions of the

parameters.

Use TreeAnnotator to summarize the posterior distribution of trees into a single maximum

clade credibility (MCC) tree.

Visualize the Tree:

Open the MCC tree in FigTree to visualize the phylogeny, node ages, and other

annotations.
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Bayesian phylogenetic analysis workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/product/b1207480?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data on ST93 Dissemination in
Australia
While detailed, publicly available datasets on ST93 prevalence are limited, several studies

provide insights into its distribution.

Prevalence of MRSA in Australia (including ST93):
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Year(s) Region

MRSA
Proportion
among S.
aureus

Notes Reference

2006 National 16.0%

ST93-MRSA-IV

was the

predominant CA-

MRSA clone in

New South

Wales/Australian

Capital Territory

and

Queensland/Nort

hern Territory.

[8]

2015-2023 National

Ranged from

10.2% in

Tasmania to

36.4% in the

Northern

Territory in 2023.

A general

downward trend

in MRSA rates

was observed in

most states since

2015.

[9]

2016-2017 National

19% of S. aureus

bacteremia

cases were

MRSA.

The national rate

of S. aureus

bacteremia was

0.76 cases per

10,000 days of

patient care.

[10]

1993-2012

Northern

Territory

(Indigenous

Communities)

Methicillin

resistance

increased from

7% to 24%.

[11]

Note: These figures represent overall MRSA prevalence, of which ST93 is a significant, but not

the sole, component. Obtaining precise, longitudinal data for ST93 prevalence remains a

challenge.
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Conclusion
The genomic epidemiology methods outlined in these application notes provide a powerful

framework for tracking the dissemination of S. aureus ST93. By combining whole-genome

sequencing with advanced bioinformatic analyses, researchers can gain unprecedented

insights into the evolution and spread of this important pathogen. This knowledge is essential

for developing effective strategies to mitigate its impact on public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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